3-((naphthalen-1-ylmethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-a]pyrimidine core, which is fused with a naphthylmethylsulfanyl and a phenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multi-step synthetic routes. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the naphthylmethylsulfanyl and phenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: It is being investigated for its anticancer properties, particularly its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival. By binding to these kinases, the compound can disrupt their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their kinase inhibitory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Studied for their potential as enzyme inhibitors. Compared to these compounds, 3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C22H16N4OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H16N4OS/c27-20-13-19(16-8-2-1-3-9-16)26-21(23-20)24-25-22(26)28-14-17-11-6-10-15-7-4-5-12-18(15)17/h1-13H,14H2,(H,23,24,27) |
InChI Key |
MWWZLQLWOOSHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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